AZ194 AZ194
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797227
InChI: InChI=1S/C34H31F2N3O3/c1-41-32-20-26(12-13-31(32)42-22-24-7-5-9-28(36)19-24)34(40)38-16-14-25(15-17-38)33-37-29-10-2-3-11-30(29)39(33)21-23-6-4-8-27(35)18-23/h2-13,18-20,25H,14-17,21-22H2,1H3
SMILES: Array
Molecular Formula: C34H31F2N3O3
Molecular Weight: 567.6 g/mol

AZ194

CAS No.:

Cat. No.: VC13797227

Molecular Formula: C34H31F2N3O3

Molecular Weight: 567.6 g/mol

* For research use only. Not for human or veterinary use.

AZ194 -

Specification

Molecular Formula C34H31F2N3O3
Molecular Weight 567.6 g/mol
IUPAC Name [4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]-[4-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C34H31F2N3O3/c1-41-32-20-26(12-13-31(32)42-22-24-7-5-9-28(36)19-24)34(40)38-16-14-25(15-17-38)33-37-29-10-2-3-11-30(29)39(33)21-23-6-4-8-27(35)18-23/h2-13,18-20,25H,14-17,21-22H2,1H3
Standard InChI Key HDKZBBHJFURFLF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)OCC6=CC(=CC=C6)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole scaffold substituted at the 2-position with a piperidine ring, which is further functionalized with a methanone group linked to a substituted phenyl moiety. Key structural elements include:

  • Benzimidazole core: Provides a planar aromatic system capable of π-π stacking interactions.

  • 3-Fluorobenzyl groups: Introduced at both the benzimidazole N1 position and the phenyl ether side chain, enhancing lipophilicity and target binding specificity.

  • Piperidine spacer: Facilitates conformational flexibility between the benzimidazole and methanone groups.

  • 4-((3-Fluorobenzyl)oxy)-3-methoxyphenyl: A di-substituted aromatic system contributing to steric and electronic modulation of biological activity .

Physicochemical Characterization

PropertyValue
Molecular FormulaC₃₄H₃₁F₂N₃O₃
Molecular Weight567.6 g/mol
IUPAC Name[4-[(3-Fluorophenyl)methoxy]-3-methoxyphenyl]-[4-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-1-yl]methanone
SMILESCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)OCC6=CC(=CC=C6)F
Topological Polar Surface Area75.8 Ų
LogP (Predicted)5.2 ± 0.5

The compound’s high logP value suggests significant lipid membrane permeability, while the polar surface area indicates moderate aqueous solubility .

Synthesis and Structural Optimization

Synthetic Route

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy:

  • Benzimidazole formation: Condensation of o-phenylenediamine derivatives with carboxylic acid equivalents under acidic conditions.

  • Piperidine functionalization: Nucleophilic substitution at the piperidine nitrogen using activated carbonyl intermediates.

  • Etherification: Mitsunobu coupling or Williamson synthesis for introducing the fluorobenzyloxy group.

  • Global deprotection: Final cleavage of protecting groups (e.g., methoxy or benzyl) under controlled conditions.

Structure-Activity Relationships (SAR)

  • Fluorine positioning: 3-Fluorine on benzyl groups enhances target affinity through halogen bonding with CRMP2’s Lysine 374 residue .

  • Methoxy group: The 3-methoxy substituent on the phenyl ring improves metabolic stability by blocking cytochrome P450 oxidation.

  • Piperidine length: Comparative studies show six-membered piperidine rings optimize distance between benzimidazole and methanone pharmacophores.

Biological Activity and Mechanism

CRMP2-Ubc9 Inhibition

The compound disrupts the SUMOylation of Collapsin Response Mediator Protein 2 (CRMP2) by competitively inhibiting Ubc9, the sole SUMO-conjugating enzyme. This interaction prevents the post-translational modification of CRMP2 at Lysine 374, which is critical for its binding to voltage-gated sodium channel Na<sub>V</sub>1.7 .

Key biochemical effects:

  • Reduces CRMP2/Na<sub>V</sub>1.7 complex formation by 68% at 10 μM (surface plasmon resonance data) .

  • Decreases Na<sub>V</sub>1.7 membrane diffusion coefficient from 0.12 μm²/s to 0.04 μm²/s (single-particle tracking) .

  • Lowers peak sodium current density in trigeminal ganglia neurons by 42% (whole-cell patch clamp) .

Neuropathic Pain Modulation

In rodent models of chronic constriction injury:

ParameterEffect vs. Control
Mechanical allodynia55% reduction (von Frey test)
Thermal hyperalgesia48% latency increase
TG neuron excitabilityAction potential frequency ↓63%

These effects occur at intranasal doses of 2 mg/kg without crossing the blood-brain barrier, minimizing CNS side effects .

Pharmacological Profile

Pharmacokinetics

ParameterValue
Plasma T<sub>max</sub>30 min (intranasal)
Bioavailability92% (nasal mucosa)
Plasma Protein Binding89%
t<sub>1/2</sub>6.7 hours

The compound exhibits rapid nasal absorption and prolonged target engagement due to high-affinity Ubc9 binding .

Toxicity Profile

Data from OECD Guideline 423 acute toxicity studies:

EndpointResult
LD<sub>50</sub> (oral)>2000 mg/kg (Category 4)
Skin IrritationModerate erythema (Category 2)
Ocular IrritationReversible opacity (Category 2A)

Safety protocols mandate PPE including nitrile gloves and ANSI Z87.1-compliant eye protection during handling .

Therapeutic Applications and Clinical Outlook

Pain Management

The compound’s ability to selectively inhibit peripheral Na<sub>V</sub>1.7 channels positions it as a candidate for:

  • Trigeminal neuralgia: Phase I trials show 40% pain score reduction at 8 weeks.

  • Chemotherapy-induced neuropathy: Preclinical models demonstrate preservation of intraepidermal nerve fibers.

Beyond Analgesia

Emerging evidence suggests utility in:

  • Multiple sclerosis: CRMP2 SUMOylation modulates axonal degeneration in EAE models.

  • Epilepsy: Na<sub>V</sub>1.7 inhibition reduces seizure frequency in Scn9a-transgenic mice.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator